molecular formula C4H7N3S B1595008 2-Hydrazinyl-4-methylthiazole CAS No. 78886-45-0

2-Hydrazinyl-4-methylthiazole

Cat. No. B1595008
CAS RN: 78886-45-0
M. Wt: 129.19 g/mol
InChI Key: HEMUPBRNDLMSNI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylthiazole (HMT) is a heterocyclic compound that belongs to the thiazole family. It has a molecular formula of C4H7N3S and an average mass of 129.18 Da .


Synthesis Analysis

HMT can be synthesized through various methods. For instance, it can be prepared in a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . Other synthesis methods involve heating with different reagents such as hydrogen chloride, sodium nitrite, potassium hydroxide, and triethylamine .


Molecular Structure Analysis

The thiazole ring in HMT consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in HMT has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .

Scientific Research Applications

Cytotoxicity and Antioxidant Potential

  • Scientific Field: Pharmacology and Oncology .
  • Application Summary: 2-Hydrazinyl-4-methylthiazole has been synthesized and evaluated for its in vitro cytotoxicity on two carcinoma cell lines, A2780 and HeLa . It has shown significant cytotoxic activity .
  • Methods of Application: The compound was synthesized and then evaluated for its cytotoxicity on the carcinoma cell lines .
  • Results: The compound showed significant cytotoxic activity for 2- (2- ( (1 H -indol-5-yl)methylene)hydrazinyl)-4-methylthiazole on both A2780 [IC 50: 11.6 μM] and HeLa [IC 50: 22.4 μM] cell lines . It also showed remarkable antioxidant activity simultaneously with a cytotoxic effect on these cell lines .

Anti-Cancer Agents

  • Scientific Field: Medicinal Chemistry and Oncology .
  • Application Summary: 2-Hydrazinyl-4-methylthiazole has been synthesized as a potential anti-cancer agent . It has shown growth inhibition activity against HCT-116, HT-29, and HepG2 .
  • Methods of Application: The compound was synthesized in a one-pot three-component reaction using 2- (2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . It was then evaluated for its in vitro anticancer screening against HCT-116, HT-29, and HepG2 using the MTT colorimetric assay .
  • Results: The compound showed growth inhibition activity against HCT-116 with IC 50 values of 3.80 ± 0.80, 3.65 ± 0.90, and 3.16 ± 0.90 μM, respectively, compared to harmine (IC 50 = 2.40 ± 0.12 μM) and cisplatin (IC 50 = 5.18 ± 0.94 μM) reference drugs . It also showed promising IC 50 values against the more resistant human colorectal cancer (HT-29) cell line .

Antimalarial Activity

  • Scientific Field: Pharmacology and Tropical Medicine .
  • Application Summary: Thiazole compounds, including hydrazinyl-thiazoles, have been studied for their antimalarial activity .
  • Methods of Application: The compound is synthesized and then evaluated for its antimalarial activity .
  • Results: The results of these studies are not specified in the source .

Anti-Inflammatory Properties

  • Scientific Field: Pharmacology .
  • Application Summary: Hydrazono-thiazole derivatives, including 2-Hydrazinyl-4-methylthiazole, have been studied for their anti-inflammatory properties .
  • Methods of Application: The compound is synthesized and then evaluated for its anti-inflammatory properties .
  • Results: The results of these studies are not specified in the source .

Antiproliferative Activities

  • Scientific Field: Pharmacology and Oncology .
  • Application Summary: New arylidene-hydrazinyl-thiazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activities on two carcinoma cell lines, MDA-MB231 and HeLa .
  • Methods of Application: The compound was synthesized and then evaluated for its antiproliferative activities on the carcinoma cell lines .
  • Results: 2-(2-benzyliden-hydrazinyl)-4-methylthiazole exhibited significant antiproliferative activity on both MDA-MB-231 (IC 50: 3.92 µg/mL) and HeLa (IC 50: 11.4 µg/mL) cell lines .

Development of Various Drugs and Biologically Active Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: The thiazole moiety, including 2-Hydrazinyl-4-methylthiazole, has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents .
  • Methods of Application: The compound is synthesized and then evaluated for its potential as a drug or biologically active agent .
  • Results: The results of these studies are not specified in the source .

Safety And Hazards

HMT is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It also harms public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

Thiazole compounds, including HMT, have been the subject of many studies due to their wide range of biological activities. Future research may focus on exploring these activities further and developing new drugs and biologically active agents .

properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-2-8-4(6-3)7-5/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUPBRNDLMSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000113
Record name 2-Hydrazinyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methylthiazole

CAS RN

78886-45-0
Record name Thiazole, 2-hydrazinyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078886450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydrazinyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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